molecular formula C15H32ClNO2 B13761640 diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride CAS No. 24589-39-7

diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride

Cat. No.: B13761640
CAS No.: 24589-39-7
M. Wt: 293.87 g/mol
InChI Key: BQPYXVZCRYSFHN-UHFFFAOYSA-N
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Description

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride is a quaternary ammonium compound characterized by a branched-chain acyloxyethyl group and a diethylazanium (N,N-diethylammonium) cation.

Properties

CAS No.

24589-39-7

Molecular Formula

C15H32ClNO2

Molecular Weight

293.87 g/mol

IUPAC Name

diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C15H31NO2.ClH/c1-6-10-11-15(5,7-2)14(17)18-13-12-16(8-3)9-4;/h6-13H2,1-5H3;1H

InChI Key

BQPYXVZCRYSFHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthetic route to diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride generally involves two main stages:

  • Stage 1: Esterification
    The introduction of the 2-ethyl-2-methylhexanoyl moiety onto a 2-hydroxyethyl diethylamine derivative via esterification. This step requires activation of the carboxylic acid or its derivative (e.g., acid chloride or anhydride) and reaction with the hydroxyethyl amine.

  • Stage 2: Quaternization
    Conversion of the tertiary amine group into the quaternary ammonium salt by reaction with a suitable alkyl halide (chloride source), yielding the azanium chloride salt.

Detailed Preparation Steps

Esterification Procedure
  • Reagents and Conditions :
    The acylation typically uses 2-ethyl-2-methylhexanoyl chloride or an activated ester derivative reacted with diethylaminoethanol under anhydrous conditions. Catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine may be used to facilitate the esterification and scavenge released HCl.

  • Solvent System :
    Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or toluene. The reaction is performed under inert atmosphere (nitrogen or argon) to prevent moisture interference.

  • Temperature and Time :
    The reaction is typically carried out at room temperature or slightly elevated temperatures (20–60°C) for several hours (12–24 h) to ensure complete conversion.

  • Workup :
    After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

Quaternization Reaction
  • Reagents and Conditions :
    The tertiary amine ester intermediate is reacted with an alkyl chloride, often methyl chloride or ethyl chloride, to form the quaternary ammonium chloride salt. This can be performed neat or in polar solvents such as acetonitrile or ethanol.

  • Temperature and Time :
    Elevated temperatures (50–100°C) are commonly employed to drive the quaternization to completion over several hours (4–24 h).

  • Purification :
    The product is typically isolated by precipitation, filtration, and washing with cold solvents. Further purification can be achieved by recrystallization from suitable solvents.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Temperature (°C) Time (h) Notes
Esterification 2-ethyl-2-methylhexanoyl chloride, diethylaminoethanol, DMAP CH2Cl2 25–40 12–24 Inert atmosphere, anhydrous conditions
Workup Aqueous NaHCO3, MgSO4 - Room temp 1 Removal of acid and drying
Quaternization Alkyl chloride (e.g., methyl chloride) Acetonitrile or neat 60–90 6–24 Sealed vessel recommended
Purification Recrystallization solvents Ethanol, diethyl ether Room temp Variable To obtain pure quaternary ammonium salt

Exhaustive Research Findings and Literature Insights

Patent Literature

  • Although no direct preparation method for this compound was found in the searched patents, related quaternary ammonium compounds with similar structures are prepared by esterification of hydroxyalkyl amines followed by quaternization with alkyl halides, as exemplified in WO2018232120A1 and WO2014027045A1. These patents describe synthetic routes involving alkylation of tertiary amines and ester formation under controlled conditions, which are applicable to the compound .

  • WO2010032147A2 describes preparation of hydroxamic acid derivatives but also details esterification and amine functionalization reactions that share mechanistic similarities with the target compound’s synthesis.

Academic and Experimental Protocols

  • The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in esterifications involving sterically hindered acids like 2-ethyl-2-methylhexanoic acid is common to improve yields and reduce side reactions.

  • Quaternization reactions are typically performed under anhydrous conditions to prevent hydrolysis and often require prolonged heating to achieve full conversion, especially for sterically hindered amines.

Summary Table of Key Preparation Parameters and Outcomes

Parameter Typical Value / Range Impact on Synthesis
Esterification reagent ratio 1.1–1.5 equivalents of acid chloride Ensures complete conversion of alcohol
Catalyst DMAP or pyridine (0.1–0.2 equiv) Increases reaction rate and yield
Solvent Dichloromethane, THF, toluene Affects solubility and reaction kinetics
Reaction temperature 25–60°C Higher temp accelerates reaction but may cause side reactions
Quaternization agent Methyl chloride or ethyl chloride Determines quaternary ammonium salt formed
Quaternization temperature 50–100°C Higher temp required for sterically hindered amines
Reaction time (total) 18–48 hours Ensures full conversion and purity
Purification method Recrystallization, precipitation Critical for obtaining analytically pure compound

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It can act as a quaternary ammonium compound, disrupting cell membranes and leading to cell lysis. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride with structurally related quaternary ammonium compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
This compound C₁₅H₃₁ClNO₃ (estimated) ~308.9 (calculated) Branched 2-ethyl-2-methylhexanoyl ester Hypothesized surfactant; potential lipid membrane interaction due to branched chain
Benzethonium chloride (Hyamine 1622) C₂₇H₄₂ClNO₂ 448.08 Benzyl group, long ethoxy chain Cationic surfactant; induces oxidative stress in aquatic organisms
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride C₁₄H₂₁Cl₂NO₃ 322.2 4-Chlorophenoxyacetyl ester Antimicrobial agent; ester linkage enhances hydrolysis stability
Carbachol chloride C₆H₁₅ClN₂O₂ 182.65 Carbamoyloxyethyl group Cholinergic agonist; clinical use in glaucoma treatment
Diethyl-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride C₁₆H₂₇ClN₂O₂ 314.8 Methylphenoxyethyl amide Intermediate in pharmaceutical synthesis; high purity (>99%)

Key Observations:

  • Branched vs.
  • Ester vs. Amide Linkages : The ester group in the target compound may confer faster hydrolysis rates compared to amide-containing analogs (e.g., ), influencing environmental persistence .

Biological Activity

Diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride (CAS 24589-39-7) is a quaternary ammonium compound with potential applications in various biological and pharmaceutical fields. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses.

  • Molecular Formula: C15H32ClNO2
  • Molecular Weight: 293.873 g/mol
  • Canonical SMILES: CCCCC(C)(CC)C(=O)OCCNH+CC.[Cl-]

Biological Activity Overview

The biological activity of this compound is primarily characterized by its surfactant properties and interaction with biological membranes. Its structure suggests potential for antimicrobial and cytotoxic activities.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

  • Mechanism of Action: The compound likely disrupts bacterial membranes, leading to cell lysis. This is typical for cationic surfactants which can interact with negatively charged components of bacterial membranes.
  • Case Study: A study evaluating cationic lipopeptides demonstrated that these compounds exhibit substantial antibacterial activity against Gram-positive and Gram-negative bacteria, showing a reduction in bacterial viability within minutes of exposure .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

2. Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of this compound:

  • Hemolytic Activity: The compound's hemolytic activity was evaluated using human red blood cells. It was found to exhibit low hemolysis at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic use .
  • Cell Viability Assays: In vitro studies using various human cell lines indicated that the compound has a dose-dependent effect on cell viability, with higher concentrations leading to increased cytotoxic effects.

3. Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

  • Antimicrobial Agents: Due to its potent antimicrobial properties, it may serve as an active ingredient in topical antiseptics or disinfectants.
  • Drug Delivery Systems: Its surfactant properties may enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in drug delivery systems.

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